Sodium butyrate-2,4-13C2

Mass spectrometry quantification SCFA internal standard isotopic discrimination

Sodium butyrate-2,4-13C2 (CAS 286367-68-8) is a stable isotope-labeled analog of the short-chain fatty acid (SCFA) butyrate, in which the carbon atoms at positions 2 and 4 of the butyrate backbone are substituted with carbon-13 (13C) at a nominal isotopic enrichment of 99 atom %. This compound retains the full biological activity of endogenous butyrate—including histone deacetylase (HDAC) inhibition and service as a primary colonocyte energy substrate—while introducing a defined +2 Da mass shift (M+2) relative to the unlabeled species (monoisotopic mass 112.07 vs.

Molecular Formula C4H7NaO2
Molecular Weight 112.07 g/mol
CAS No. 286367-68-8
Cat. No. B1629322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyrate-2,4-13C2
CAS286367-68-8
Molecular FormulaC4H7NaO2
Molecular Weight112.07 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;
InChIKeyMFBOGIVSZKQAPD-CFARNWPNSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Butyrate-2,4-13C2 (CAS 286367-68-8): Stable Isotope-Labeled SCFA for Quantitative Metabolic Tracing and Flux Analysis


Sodium butyrate-2,4-13C2 (CAS 286367-68-8) is a stable isotope-labeled analog of the short-chain fatty acid (SCFA) butyrate, in which the carbon atoms at positions 2 and 4 of the butyrate backbone are substituted with carbon-13 (13C) at a nominal isotopic enrichment of 99 atom % . This compound retains the full biological activity of endogenous butyrate—including histone deacetylase (HDAC) inhibition and service as a primary colonocyte energy substrate—while introducing a defined +2 Da mass shift (M+2) relative to the unlabeled species (monoisotopic mass 112.07 vs. 110.09 Da) [1]. It is supplied as a solid sodium salt (mp 250–253 °C) and is primarily employed as a tracer for mass spectrometry (MS)-based quantification and 13C nuclear magnetic resonance (NMR)-based metabolic flux analysis in gut microbiome, hepatic lipid metabolism, and cancer cell metabolism research [1][2].

Why Unlabeled Butyrate or Alternative Isotopologues Cannot Substitute for Sodium Butyrate-2,4-13C2 in Quantitative Tracing Studies


Unlabeled sodium butyrate (CAS 156-54-7) is indistinguishable from endogenously produced butyrate in biological matrices, precluding its use as a tracer for quantifying host uptake, microbial interconversion, or tissue-specific metabolic fluxes [1]. Single-13C-labeled isotopologues (e.g., butyrate-1-13C, butyrate-2-13C, or butyrate-4-13C) provide only a +1 Da mass shift, which overlaps with natural-abundance 13C isotopomers of unlabeled butyrate (approximately 4.4% M+1 at natural abundance for C4 compounds), reducing signal-to-noise discrimination in complex matrices such as cecal contents or plasma . The alternative double-labeled variant butyrate-1,2-13C2 (CAS 286367-74-6) places both 13C labels on adjacent carbons (C1–C2), which are both lost as CO2 upon entry into the tricarboxylic acid (TCA) cycle via acetyl-CoA, eliminating the NMR-detectable 13C–13C spin coupling that is critical for positional isotopomer analysis by 13C NMR [2]. Fully labeled butyrate-13C4 (CAS 312623-84-0), while providing maximum mass shift (M+4), yields a complex and often ambiguous isotopomer distribution in downstream metabolites that complicates metabolic flux modeling, particularly for resolving acetyl-CoA pool enrichment via mass isotopomer distribution analysis (MIDA) [3]. The 2,4-13C2 pattern is uniquely positioned to preserve one 13C label through β-oxidation into acetyl-CoA (C1–C2) while the second label (C3–C4) enables tracking through TCA cycle intermediates and amino acid pools, a design principle validated in both rodent and human in vivo studies [2][3].

Quantitative Differentiation Evidence for Sodium Butyrate-2,4-13C2 Versus Closest Analogs and Alternatives


M+2 Mass Shift Enables Unambiguous LC-MS/MS Discrimination from Endogenous Butyrate Versus Single-Labeled (M+1) Isotopologues

Sodium butyrate-2,4-13C2 produces a +2 Da mass shift (M+2) relative to unlabeled butyrate, compared with only +1 Da (M+1) for single-13C isotopologues such as butyrate-1-13C, butyrate-2-13C, and butyrate-4-13C . At natural 13C abundance (~1.1% per carbon), unlabeled butyrate (C4) exhibits an intrinsic M+1 isotopomer abundance of approximately 4.4%, which can obscure the signal from an M+1 labeled internal standard in low-concentration biological samples. The M+2 shift places the labeled analog in a region of the mass spectrum with negligible natural-abundance background (approximately 0.07% M+2 for unlabeled butyrate), yielding a signal-to-background improvement of approximately 60-fold over M+1 labeled alternatives [1]. In validated LC-MS/MS methods for SCFA quantification, isotopically labeled internal standards with ≥+2 Da mass shift are recommended to minimize interference from endogenous analyte isotopomers [1].

Mass spectrometry quantification SCFA internal standard isotopic discrimination

Positional 13C Labeling at C2 and C4 Enables NMR-Based Metabolic Flux Analysis of β-Oxidation and TCA Cycle Entry Not Achievable with 1,2-13C2 or 13C4 Labeling

The 2,4-13C2 labeling pattern places 13C at alternating carbon positions, generating a distinctive 13C–13C J-coupling signature detectable by 1H–13C polarization transfer NMR spectroscopy. In a landmark human study, intravenous infusion of [2,4-13C2]-β-hydroxybutyrate (the ketone body derivative) allowed direct detection of 13C label incorporation into the C4 positions of glutamate (6.78 ± 1.71% fractional enrichment) and glutamine (5.68 ± 1.84%) in the brain, enabling steady-state modeling that determined neuronal β-hydroxybutyrate consumption at 0.032 ± 0.009 mmol·kg−1·min−1, accounting for 6.4 ± 1.6% of total brain acetyl-CoA oxidation [1]. By contrast, the alternative double-labeled butyrate-1,2-13C2 places both labels on carbons that are lost as CO2 during the pyruvate dehydrogenase step of glucose oxidation or scrambled in the TCA cycle, precluding reliable NMR-based positional analysis [1][2]. Butyrate-13C4, while fully labeled, produces complex multiplet patterns in downstream metabolites due to multiple 13C–13C couplings, complicating isotopomer deconvolution; the 2,4-13C2 pattern yields cleaner, interpretable spectra for flux modeling [2].

13C NMR metabolic flux analysis isotopomer analysis brain ketone metabolism

Quantitative Hepatic Assimilation: 2.7% of Cecal [2,4-13C2]Butyrate Incorporated into Palmitate and 0.9% into Cholesterol in Vivo

In a controlled in vivo mouse study, conscious C57Bl/6J mice received a 6-hour cecal infusion of 0.3 M sodium [2,4-13C2]butyrate (99 atom % 13C) at 2.4 mmol·kg−1·h−1, resulting in replacement of approximately 80–100% of endogenous cecal butyrate with the labeled isotopologue [1]. Mass isotopomer distribution analysis (MIDA) of liver tissue revealed that 2.7% of newly synthesized palmitate and 0.9% of newly synthesized cholesterol were derived from cecal butyrate carbons. Critically, this study simultaneously compared three 13C-labeled SCFAs under identical infusion conditions: acetate contributed 2.8% to palmitate and 0.7% to cholesterol, while propionate contributed only 0.6% and 0.0%, respectively [1]. The data establish that butyrate and acetate are near-equivalent substrates for hepatic de novo lipogenesis, whereas propionate is not, and that the [2,4-13C2]butyrate tracer enables quantification of both the acetyl-CoA precursor pool enrichment and the fractional contribution of gut-derived butyrate to hepatic lipid synthesis in a single experiment [1].

Hepatic lipid metabolism SCFA assimilation de novo lipogenesis

Triose Phosphate Precursor Pool Enrichment from [2,4-13C2]Butyrate Is 9.3-Fold Higher Than from Acetate and 1.5-Fold Higher Than from Propionate

In the same in vivo cecal infusion study, the triose phosphate precursor pool enrichment—calculated from the M+1/M+2 ratio of plasma glucose by MIDA—was 25.9 ± 0.9% for [2,4-13C2]butyrate, compared with 2.8 ± 0.5% for [1-13C]acetate and 17.6 ± 1.5% for [2-13C]propionate [1]. The steady-state plasma glucose enrichment reached 11 ± 0.7% (M+1) and 2 ± 0.3% (M+2) with butyrate, versus 2.0 ± 0.1% (M+1) and 0.1 ± 0.01% (M+2) with acetate, and 19 ± 1.1% (M+1) and 3 ± 0.4% (M+2) with propionate [1]. The dual-label (M+2) glucose enrichment from butyrate is particularly informative because it arises from incorporation of intact two-carbon units derived from butyrate β-oxidation, providing independent validation of the precursor enrichment calculation that is not accessible with single-labeled (M+1 only) tracers [1][2].

Gluconeogenic substrate tracing triose phosphate enrichment MIDA

Microbial Interconversion Flux Mapping: [2,4-13C2]Butyrate Quantifies Butyrate-to-Acetate (12.3%) and Butyrate-to-Propionate (22.5%) Conversion by Gut Microbiota

Infusion of [2,4-13C2]butyrate into the mouse cecum enabled direct quantification of microbial cross-feeding: 12.3 ± 3.0% of cecal acetate and 22.5 ± 4.5% of cecal propionate carried 13C label derived from butyrate after 6 hours, demonstrating that butyrate is a significant precursor for both acetate and propionate production by the gut microbiota [1]. Conversely, infusion of [1-13C]acetate produced 61.8 ± 4.1% labeled butyrate (via acetate dimerization), while [2-13C]propionate infusion yielded 23.3 ± 4.7% labeled butyrate (via propionate condensation), establishing a bidirectional interconversion network that can only be fully resolved using positionally distinct tracers [1]. The 2,4-13C2 labeling pattern was essential for this analysis because the M+2 label from butyrate generates M+1 acetate and M+1 propionate upon microbial cleavage, providing an unambiguous signature of the directionality of interconversion that cannot be deconvolved using single-labeled butyrate tracers [1].

Gut microbiota cross-feeding SCFA interconversion microbial ecology

Cecal-to-Systemic Dilution Ratio: Butyrate Shows Intermediate Host Extraction (2.1-Fold) Versus High Acetate Extraction (9.2-Fold) and Low Propionate Extraction (1.4-Fold)

The [2,4-13C2]butyrate tracer enabled measurement of the dilution factor between cecal and plasma SCFA pools, reflecting first-pass extraction by colonocytes and the liver. The infused [2,4-13C2]butyrate was diluted 2.1 ± 0.2-fold between cecum and systemic plasma, compared with 9.2 ± 1.2-fold for [1-13C]acetate and only 1.4 ± 0.1-fold for [2-13C]propionate [1]. This intermediate dilution ratio is consistent with the known preferential oxidation of butyrate by colonocytes (butyrate > acetate > propionate), which consumes approximately 70–80% of luminally absorbed butyrate before it reaches the portal circulation [1][2]. The quantitative dilution data, derived directly from the M+2 enrichment of butyrate in cecal contents versus plasma, provides a direct in vivo measurement of intestinal first-pass butyrate extraction efficiency that cannot be obtained with unlabeled butyrate and is confounded by endogenous production when using single-labeled tracers [1].

SCFA host uptake portal drainage first-pass metabolism

High-Impact Application Scenarios for Sodium Butyrate-2,4-13C2 Supported by Quantitative Evidence


In Vivo Quantification of Gut-Derived SCFA Contribution to Hepatic De Novo Lipogenesis in Metabolic Disease Models

Researchers studying NAFLD, obesity, or type 2 diabetes can employ sodium butyrate-2,4-13C2 as a cecal or colonic infusion tracer to directly measure the fraction of hepatic palmitate (2.7%) and cholesterol (0.9%) synthesized from gut-derived butyrate, using the validated MIDA protocol established by den Besten et al. [1]. The M+2 mass shift enables unambiguous discrimination from endogenous butyrate pools, while the 2,4-labeling pattern permits tracking through β-oxidation to acetyl-CoA and subsequent incorporation into lipids, as demonstrated in C57Bl/6J mice [1]. This application is directly transferable to dietary fiber intervention studies where butyrate production is modulated.

Stable Isotope-Resolved 13C NMR Metabolic Flux Analysis of Ketone Body Utilization in Human Brain

For clinical neuroscience investigations of cerebral fuel selection (e.g., in fasting, ketogenic diet, or neurodegenerative disease), sodium butyrate-2,4-13C2 serves as the precursor for generating [2,4-13C2]-β-hydroxybutyrate, the only isotopologue validated in human subjects for 1H–13C polarization transfer NMR spectroscopy [1]. This method has demonstrated the capacity to quantify neuronal BHB oxidation rate (0.032 ± 0.009 mmol·kg−1·min−1) and its fractional contribution to total acetyl-CoA oxidation (6.4 ± 1.6%) in the non-fasted adult human brain [1]. The alternating 13C labeling pattern is essential for the interpretable 13C–13C spin coupling that enables positional analysis of glutamate and glutamine labeling [1][2].

LC-MS/MS Internal Standard for Absolute Quantification of Butyrate in Complex Biological Matrices Without Derivatization

Analytical laboratories performing targeted SCFA quantification in plasma, fecal water, or tissue extracts can use sodium butyrate-2,4-13C2 as an internal standard for butyrate in LC-MS/MS workflows, as validated by Saha et al. (2021) who achieved limits of detection of 0.001 mM for butyrate with intra- and inter-day precision <12% and <20%, respectively [1]. The M+2 mass shift provides superior signal-to-background discrimination (~60-fold improvement over M+1 alternatives) against the natural-abundance isotopomer background of endogenous butyrate, enabling accurate quantification even at low micromolar concentrations [1][2].

Microbiome Cross-Feeding Network Analysis in Dietary Fiber and Prebiotic Intervention Trials

Investigators studying gut microbial ecology can use sodium butyrate-2,4-13C2 as a tracer to map the directionality and magnitude of SCFA interconversion networks by quantifying label transfer from butyrate to acetate (12.3%) and propionate (22.5%), as demonstrated in the mouse cecum [1]. Combined with complementary infusions of [1-13C]acetate and [2-13C]propionate, the 2,4-13C2 butyrate tracer completes the three-node SCFA interconversion matrix required for steady-state isotope modeling of microbial cross-feeding fluxes, an experimental design validated in both control and guar gum-supplemented mice [1][2].

Quote Request

Request a Quote for Sodium butyrate-2,4-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.